(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate
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Overview
Description
(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate is an organic compound that features a pyridine ring, a phenyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate typically involves the following steps:
Formation of the Pyridine Derivative: Pyridine derivatives can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling or the Stille coupling.
Formation of the Carbamate Linkage: The carbamate linkage is typically formed by reacting an amine with an isocyanate or by using a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate linkage, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry
In chemistry, (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to its pharmacological effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a structure similar to the pyridine ring in the compound.
Phenylcarbamates: Compounds containing a phenyl group and a carbamate linkage, similar to the phenylcarbamate moiety in the compound.
Sulfur-containing Aromatics: Compounds with sulfur atoms in their structure, similar to the sulfanyl group in the compound.
Uniqueness
(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate is unique due to its combination of a pyridine ring, a phenyl group, and a carbamate linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
58555-14-9 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[4-(2-methylpropylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-13(2)12-22-16-7-5-15(6-8-16)19-17(20)21-11-14-4-3-9-18-10-14/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
RQYLUBCYNAWJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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